molecular formula C11H13BrN2O2S B1490729 ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate CAS No. 1443981-89-2

ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate

Cat. No. B1490729
CAS RN: 1443981-89-2
M. Wt: 317.2 g/mol
InChI Key: CUQGYWYUYZSEAY-UHFFFAOYSA-N
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Description

Ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate, also known by its IUPAC name N-ethyl-N-{[4-bromophenyl)methyl]carbamoyl}carbamate, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of dyes, plastics, and other materials.

Scientific Research Applications

Veterinary Medicine: Tick Control

Ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate: has shown promising results as an acaricide in veterinary medicine. It has been tested for its efficacy against Rhipicephalus microplus , a cattle tick that causes significant economic losses . The compound demonstrated a high percentage of cumulative reduction in hatched larvae, acting as a lethal agent when applied to larval stages and as a growth regulator for nymphal and adult stages . This dual action could make it a valuable tool for controlling tick populations in livestock.

Biochemistry: Proteomics Research

The compound is available for proteomics research, where it may be used as a reagent or a building block in synthesizing more complex molecules. Its specific interactions with proteins could help in identifying and understanding protein functions and structures within biological systems .

Material Science: Chemical Synthesis

In material science, ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate could serve as an intermediate in the synthesis of advanced materials. Its molecular structure allows for potential modifications that could lead to new materials with desirable properties for various applications .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic and spectroscopic methods. Its distinct chemical properties might aid in the calibration of instruments and the development of new analytical techniques .

Mechanism of Action

Target of Action

Ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate primarily targets the tick species Rhipicephalus microplus . This tick species is a significant ectoparasite of cattle, causing severe economic losses in cattle production .

Mode of Action

The compound interacts with its targets by acting as an ixodicide, a substance lethal to ticks, when sprayed on larval stages . It also acts as a growth regulator when sprayed on nymphal and adult stages . This dual mode of action allows ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate to effectively control the tick population at various stages of their life cycle .

Biochemical Pathways

It is known that the compound interferes with the normal growth and development of ticks, leading to a drastic reduction in their reproductive potential .

Pharmacokinetics

The compound’s effectiveness in controlling tick populations suggests that it is well-absorbed by the ticks and distributed throughout their bodies .

Result of Action

The result of the action of ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate is a significant reduction in the tick population. The compound’s lethal effect on larval stages and growth-regulating effect on nymphal and adult stages lead to a cumulative reduction of hatched larvae by 96.3% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate. For instance, the compound’s reaction with ethanol, a component of wine, is exponentially accelerated at elevated temperatures Therefore, the environmental temperature could potentially affect the compound’s efficacy

properties

IUPAC Name

ethyl N-[(4-bromophenyl)methylcarbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2S/c1-2-16-11(15)14-10(17)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGYWYUYZSEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143127
Record name Carbamic acid, N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate

CAS RN

1443981-89-2
Record name Carbamic acid, N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate

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